3-Bromo-2-fluoro-6-methylphenol
Description
3-Bromo-2-fluoro-6-methylphenol (CAS: HC-4287, referenced in ) is a halogenated phenolic compound characterized by a bromine atom at position 3, a fluorine atom at position 2, and a methyl group at position 6 on the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom, being strongly electron-withdrawing, enhances the acidity of the phenolic hydroxyl group, while the bromine and methyl groups influence reactivity in cross-coupling and functionalization reactions. Its structural features are critical for applications in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISHPRSWTLOCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methylphenol can be achieved through several methods. One common approach involves the bromination and fluorination of 6-methylphenol. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or modified phenolic compounds.
Scientific Research Applications
3-Bromo-2-fluoro-6-methylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with various biomolecules. Its halogen atoms can also influence its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Table 2: Acidity and Reactivity Trends
| Compound | pKa (Predicted) | Reactivity in SNAr* | Suzuki Coupling Activity |
|---|---|---|---|
| This compound | ~7.2 | High (F ortho) | Moderate (Br at meta) |
| 2-Bromo-6-fluoro-3-methylphenol | ~8.1 | Low (F para) | High (Br at ortho) |
| 3-Bromo-5-(trifluoromethyl)phenol | ~6.8 | Very High (CF₃) | Low (steric hindrance) |
*SNAr: Nucleophilic Aromatic Substitution
Key Findings :
Acidity: The fluorine atom at position 2 (ortho to -OH) in this compound significantly lowers its pKa compared to analogues with fluorine at para positions (e.g., 2-Bromo-6-fluoro-3-methylphenol) .
Reactivity : Bromine at position 3 (meta to -OH) in the target compound reduces steric hindrance in cross-coupling reactions compared to ortho-brominated derivatives, which are more reactive but prone to side reactions .
Applications: Compounds with trifluoromethyl groups (e.g., 4-Bromo-2-(trifluoromethyl)phenol) exhibit higher lipophilicity, making them suitable for hydrophobic drug formulations, whereas methyl groups (as in the target compound) balance solubility and reactivity .
Biological Activity
3-Bromo-2-fluoro-6-methylphenol is an organic compound characterized by a unique substitution pattern on its phenolic ring, which includes bromine, fluorine, and a methyl group. Its molecular formula is C7H6BrFO. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.
This compound is synthesized through bromination and fluorination of 6-methylphenol. The compound can undergo multiple chemical reactions, including substitution, oxidation, and reduction, which can modify its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrFO |
| IUPAC Name | This compound |
| CAS Number | 1807088-23-8 |
| Melting Point | Data not available |
| Solubility | Data not available |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions with various biomolecules, influencing enzyme activity and protein interactions. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, potentially leading to significant biological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its interaction with microbial cells could disrupt cellular processes, although specific mechanisms remain to be fully elucidated.
- Cytotoxicity : Some studies have indicated that this compound may induce cytotoxic effects in certain cell lines. This property has implications for its potential use in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects. Further research is needed to identify the enzymes involved and the extent of inhibition.
Case Studies
Several case studies have explored the biological activity of halogenated phenolic compounds similar to this compound:
- Study on Antimicrobial Properties : A study demonstrated that halogenated phenols exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine was correlated with increased potency against specific strains.
- Cytotoxic Effects on Cancer Cell Lines : Research involving structurally related compounds showed that certain halogenated phenols could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The findings suggest that this compound might share similar properties.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Bromo-2-methylphenol | Lacks fluorine | Moderate antimicrobial activity |
| 2-Bromo-4-fluoro-6-methylphenol | Different substitution pattern | Potential cytotoxicity |
| 2-Fluoro-6-methylphenol | Lacks bromine | Limited biological studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
